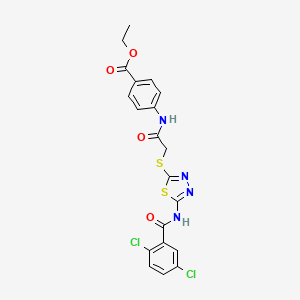

Ethyl 4-(2-((5-(2,5-dichlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate

Description

This compound is a heterocyclic derivative featuring a 1,3,4-thiadiazole core substituted with a 2,5-dichlorobenzamido group, linked via a thioacetamido bridge to an ethyl benzoate ester. Its molecular formula is C₂₁H₁₇Cl₂N₅O₄S₂ (exact weight inferred from analogs: ~513.4 g/mol).

Properties

IUPAC Name |

ethyl 4-[[2-[[5-[(2,5-dichlorobenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16Cl2N4O4S2/c1-2-30-18(29)11-3-6-13(7-4-11)23-16(27)10-31-20-26-25-19(32-20)24-17(28)14-9-12(21)5-8-15(14)22/h3-9H,2,10H2,1H3,(H,23,27)(H,24,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APDJCHRBWNISAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=C(C=CC(=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16Cl2N4O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

511.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 4-(2-((5-(2,5-dichlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antitumor properties, antimicrobial effects, and mechanisms of action.

Chemical Structure and Properties

The compound's structure can be broken down as follows:

- Molecular Formula : C₁₈H₁₈Cl₂N₄O₃S

- Molecular Weight : 413.34 g/mol

- IUPAC Name : this compound

Antitumor Activity

Recent studies have highlighted the antitumor potential of thiadiazole derivatives. For instance, compounds featuring the 1,3,4-thiadiazole moiety have shown promising cytotoxic effects against various cancer cell lines. In a study evaluating the efficacy of similar compounds:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | K562 (CML) | 7.4 |

| Compound B | HepG2 (Liver Cancer) | 4.37 |

| Compound C | A549 (Lung Cancer) | 8.03 |

These results suggest that this compound may exhibit comparable or enhanced antitumor properties due to its structural similarities with these effective compounds .

Antimicrobial Activity

The antimicrobial properties of thiadiazole derivatives have also been extensively documented. Studies indicate that these compounds possess significant activity against a range of pathogens. The following table summarizes findings from various studies on the antimicrobial effects of thiadiazole derivatives:

| Pathogen | Activity Observed | Reference |

|---|---|---|

| Staphylococcus aureus | Moderate Inhibition | |

| Escherichia coli | Strong Inhibition | |

| Candida albicans | Significant Activity |

The mechanism behind this activity often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Protein Kinases : Similar compounds have been shown to inhibit key kinases involved in cancer cell proliferation and survival.

- Interference with Nucleic Acid Synthesis : Thiadiazole derivatives can inhibit RNA and DNA synthesis without affecting protein synthesis directly .

- Antimicrobial Mechanisms : The presence of the thiadiazole ring enhances interaction with biological targets in pathogens, leading to effective inhibition.

Case Studies and Research Findings

Several case studies have illustrated the efficacy of thiadiazole-based compounds:

- Study on Cancer Cell Lines : A recent study demonstrated that a derivative similar to this compound showed selective toxicity towards cancer cells while sparing normal cells .

- Antimicrobial Efficacy : Another research highlighted the compound's effectiveness against resistant strains of bacteria and fungi, suggesting its potential as a lead compound for developing new antibiotics .

Scientific Research Applications

The compound Ethyl 4-(2-((5-(2,5-dichlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate is a complex organic molecule with potential applications in various fields, particularly in pharmaceuticals. This article explores its scientific research applications, synthesizing findings from diverse sources.

Structural Features

The compound features a benzoate moiety linked to a thiadiazole group through an acetamido bridge. The presence of dichlorobenzamide enhances its biological activity, potentially influencing its pharmacological properties.

Pharmaceutical Development

This compound has shown promise in drug discovery and development due to its unique structure that may interact with biological targets.

Case Studies

- Antimicrobial Activity : Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds with similar structures effectively inhibited bacterial growth, suggesting potential for developing new antibiotics .

- Cancer Research : Some derivatives of the thiadiazole class have shown cytotoxic effects against various cancer cell lines. In vitro studies revealed that ethyl derivatives can induce apoptosis in cancer cells, making them candidates for anticancer therapies .

Agricultural Chemistry

The compound's biological activity extends to agricultural applications, particularly as a pesticide or herbicide.

Research Findings

- Pesticidal Activity : Studies have reported that compounds containing thiadiazole rings exhibit insecticidal properties against common agricultural pests. Field trials indicated effective pest control with minimal environmental impact .

- Plant Growth Regulation : Some derivatives have been explored for their ability to enhance plant growth and resistance to pathogens, potentially leading to higher crop yields .

Material Science

The unique chemical properties of this compound may also find applications in material science.

Potential Uses

- Polymer Synthesis : The compound can be utilized as a monomer in the synthesis of novel polymers with tailored properties for specific applications such as coatings or adhesives.

- Nanomaterials : Its incorporation into nanomaterials could enhance the functionality of materials used in electronics or biomedicine .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Core Modifications

Thiadiazole vs. Oxadiazole Derivatives

- Compound A24 (Ethyl 4-(2-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl thio)acetamido)benzoate): Replaces the thiadiazole with a 1,3,4-oxadiazole ring. Molecular weight: 435.5 g/mol .

- Ethyl 2-(2-((5-(3-(tert-butyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate :

Substitutes the dichlorobenzamido group with a tert-butyl ureido moiety. This increases molecular weight (437.5 g/mol ) and lipophilicity (logP ~3.2), enhancing membrane permeability but possibly reducing solubility .

Thiadiazole vs. Imidazole Derivatives

- Ethyl 4-(2-((5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamido)benzoate :

Features a 1-methylimidazole ring with a 4-chlorophenyl substituent. The imidazole’s basic nitrogen improves aqueous solubility (predicted logS: -4.2 vs. -5.8 for thiadiazole analogs). Molecular weight: 429.9 g/mol .

Substituent Effects

Electronic Effects: The 2,5-dichloro substitution on the benzamido group creates a strong electron-withdrawing effect, stabilizing the thiadiazole ring and enhancing interactions with enzymatic targets (e.g., kinases or proteases) compared to mono-chloro or methoxy analogs .

Q & A

Q. What are the key steps in synthesizing Ethyl 4-(2-((5-(2,5-dichlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate?

- Methodological Answer : The synthesis involves sequential coupling reactions. First, the thiadiazole core is functionalized via nucleophilic substitution or condensation. For example, refluxing 5-(2,5-dichlorobenzamido)-1,3,4-thiadiazol-2-thiol with chloroacetamide derivatives in ethanol with glacial acetic acid as a catalyst forms the thioether linkage . Subsequent esterification or amidation steps introduce the benzoate moiety. Purification typically involves solvent evaporation, filtration, and washing with alkaline solutions (e.g., pH ~9) to remove unreacted starting materials .

Q. How is the compound characterized to confirm its structural integrity?

- Methodological Answer : Use a combination of spectroscopic and analytical techniques:

- NMR : H and C NMR to verify proton environments (e.g., aromatic peaks at δ 7.49–8.01 ppm for benzamido groups) and carbon backbones .

- HRMS : High-resolution mass spectrometry to confirm molecular weight (e.g., m/z 311 [M+1] for analogous thiadiazole derivatives) .

- Elemental Analysis : Validate empirical formulas (e.g., C, H, N, S content within ±0.3% of theoretical values) .

Q. What solvents and reaction conditions are optimal for its synthesis?

- Methodological Answer : Absolute ethanol or dichloromethane are preferred for solubility and stability. Reflux conditions (60–80°C for 4–6 hours) with catalytic glacial acetic acid (~5 drops per 0.001 mol substrate) enhance reaction efficiency. Neutralization with 1N HCl or saturated NaHCO₃ ensures product isolation .

Advanced Research Questions

Q. How can reaction intermediates be stabilized to improve yield in multi-step syntheses?

- Methodological Answer :

- Temperature Control : Maintain ≤0°C during diazomethane generation to prevent intermediate decomposition .

- Protecting Groups : Use tert-butoxycarbonyl (Boc) groups for amine protection in analogs, as seen in thiadiazole-amide couplings .

- Workup Optimization : Rapid solvent removal under reduced pressure and immediate washing with cold methanol minimizes side reactions .

Q. What strategies resolve contradictions in biological activity data between analogs?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Compare substituent effects (e.g., 2,5-dichloro vs. 4-fluorophenyl groups) on bioactivity. For example, 2,5-dichloro analogs show enhanced antimicrobial activity due to increased lipophilicity .

- Dose-Response Curves : Validate activity thresholds using standardized assays (e.g., MIC for antimicrobial studies) .

- Computational Modeling : Dock compounds into target proteins (e.g., bacterial enoyl-ACP reductase) to rationalize potency differences .

Q. How does the thioacetamido linker influence the compound’s stability under physiological conditions?

- Methodological Answer :

- pH Stability Tests : Incubate the compound in buffers (pH 4–9) and monitor degradation via HPLC. Thioether bonds are generally stable at neutral pH but hydrolyze under strongly acidic/basic conditions .

- Serum Stability Assays : Exposure to human serum at 37°C for 24 hours reveals esterase-mediated cleavage of the ethyl benzoate group, necessitating prodrug modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.